Para-Substituent SAR Ranking from the Foundational Antidepressant Patent US4547504
The US4547504 patent establishes a hierarchy of para-substituted phenylpiperazine pyrrolidin-2-ones, naming seven compounds of 'outstanding importance.' The 4-hydroxy variant is not among these seven, which implies a differentiated pharmacological profile relative to the preferred 4-chloro, 4-methoxy, and 4-acetyl analogs [1]. Within the generic Markush structure, the patent explicitly claims compounds where Y = hydroxy, with the limitation that p (number of substituents) has a maximum value of 2 when Y is nitro or hydroxy, indicating a special regulatory constraint on poly-hydroxy substitution [1]. This places the 4-monohydroxy compound in a unique subclass where additional hydroxy substitution is restricted, preserving its mono-functional character.
| Evidence Dimension | Patent-based para-substituent preference ranking for antidepressant activity |
|---|---|
| Target Compound Data | 4-Hydroxy: claimed within generic formula but not listed among compounds of 'outstanding importance'; explicitly allowed with p ≤ 2 substitution constraint [1] |
| Comparator Or Baseline | 4-Chloro, 4-methoxy, 4-acetyl, 4-nitro, 3-trifluoromethyl, 2-methyl, unsubstituted phenyl: all listed as compounds of 'outstanding importance' [1] |
| Quantified Difference | Qualitative differentiation: the 4-hydroxy analog is explicitly claimed but occupies a distinct patent classification tier relative to the seven preferred analogs; the poly-substitution constraint (p ≤ 2) is unique to hydroxy and nitro substituents [1] |
| Conditions | Patent claims based on antidepressant activity in standard rodent behavioral models (implicit from patent disclosure context, ca. 1983–1985) |
Why This Matters
This patent-based differentiation tier informs procurement decisions: the 4-hydroxy compound is a legitimate member of the series but is predicted to exhibit a distinct efficacy/side-effect profile versus the preferred analogs, making it valuable for comparative pharmacology studies that require systematic exploration of para-substituent effects.
- [1] Fabre, J.-L.; Farge, D.; James, C.; Lave, D. Substituted phenyl piperazinyl pyrrolidin-2-ones and related compounds useful as anti-depressants and their use. U.S. Patent 4,547,504, October 15, 1985. View Source
